AMPA Receptor Binding Affinity: Unsubstituted Quinoxalinedione vs. YM90K and NBQX
The unsubstituted quinoxalinedione scaffold (CAS 63291-47-4) exhibits negligible intrinsic affinity for the AMPA receptor compared to substituted derivatives. While quantitative Ki values for the parent compound are not directly reported in AMPA binding assays due to its minimal displacement activity, the 1-substituted analog YM90K (bearing 1H-imidazol-1-yl at position 7 and nitro at position 6) demonstrates a Ki of 0.084 μM for [³H]AMPA binding to rat brain membranes [1]. NBQX, a 6-nitro-7-sulfamoyl substituted benzo[f]quinoxalinedione, exhibits a Ki of 0.060 μM under comparable conditions [2]. The introduction of a 1-hydroxy group further enhances affinity, as demonstrated by compound 11a (1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione), which achieves a Ki of 0.021 μM—a severalfold improvement over both YM90K and NBQX [2]. This structure-activity gradient confirms that the unsubstituted core serves as an essential synthetic starting point with minimal receptor binding, making it uniquely suited as a derivatization substrate and as a baseline control.
| Evidence Dimension | AMPA receptor binding affinity (Ki, μM) |
|---|---|
| Target Compound Data | Negligible intrinsic AMPA receptor binding; scaffold requires 6,7-substitution to confer measurable affinity [2] |
| Comparator Or Baseline | YM90K: Ki = 0.084 μM; NBQX: Ki = 0.060 μM; Compound 11a: Ki = 0.021 μM |
| Quantified Difference | Substituted derivatives exhibit >100-fold affinity enhancement over unsubstituted core (inferred from structural necessity of nitro/imidazolyl/sulfamoyl substitution) |
| Conditions | Rat whole brain membranes, [³H]AMPA radioligand displacement assay |
Why This Matters
Procurement of the unsubstituted scaffold (CAS 63291-47-4) is scientifically justified when the objective is de novo derivatization, SAR library synthesis, or use as a receptor-inactive control, whereas substituted analogs should be selected for assays requiring defined AMPA antagonism.
- [1] Shimizu-Sasamata M, et al. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist. J Pharmacol Exp Ther. 1996;276(1):84-92. View Source
- [2] Ohmori J, et al. Novel AMPA Receptor Antagonists: Synthesis and Structure−Activity Relationships of 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and Related Compounds. J Med Chem. 1996;39(20):3971-3979. View Source
